molecular formula C20H31O5- B1265040 15-dehydro-prostaglandin E1(1-)

15-dehydro-prostaglandin E1(1-)

Cat. No. B1265040
M. Wt: 351.5 g/mol
InChI Key: VXPBDCBTMSKCKZ-XQHNHVHJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

15-dehydro-prostaglandin E1(1-) is conjugate base of 15-dehydro-prostaglandin E1. It has a role as a human metabolite. It is a conjugate base of a 15-dehydro-prostaglandin E1.

Scientific Research Applications

Anti-inflammatory Properties

15-dehydro-prostaglandin E1(1-), also known as 15d-PGJ2, is recognized for its anti-inflammatory functions, acting through PGD2 receptors and intracellular targets like the nuclear receptor PPARgamma. This action is responsible for many of its anti-inflammatory effects in both molecular physiology and pathological states, highlighting its potential in treating inflammation-related disorders (Scher & Pillinger, 2005).

Tissue Repair and Regeneration

Inhibitors of 15-PGDH, an enzyme regulating the concentration of prostaglandin E2 (PGE2), have been shown to elevate PGE2 levels, promoting tissue repair and regeneration. Novel quinoxaline amides offer potent inhibition of 15-PGDH, displaying protective activity in mouse models of ulcerative colitis and recovery from bone marrow transplantation (Hu et al., 2022).

Tumor Suppression

15-PGDH functions as a tumor suppressor by antagonizing the action of the COX-2 oncogene, contributing to elevated levels of PGE2 in tumors. Its down-regulation in cancers suggests a protective role against tumor progression, offering insights into cancer chemoprevention strategies (Tai, 2011).

Immune Modulation

Prostaglandins, including 15-dehydro-prostaglandin E1(1-), modulate immunity and inflammation, playing divergent roles in immune regulation. Understanding these roles is crucial for developing new therapies aimed at immune modulation, especially in cancer progression (Harris et al., 2002).

Mechanisms of Inhibition

15d-PGJ2 can inhibit microsomal prostaglandin E synthase 1 (MPGES1) through covalent modification and noncovalent inhibition. This dual mechanism of action contributes to its anti-inflammatory properties, with implications for pharmacological interventions in inflammation and related diseases (Prage et al., 2012).

properties

Product Name

15-dehydro-prostaglandin E1(1-)

Molecular Formula

C20H31O5-

Molecular Weight

351.5 g/mol

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoate

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t16-,17-,19-/m1/s1

InChI Key

VXPBDCBTMSKCKZ-XQHNHVHJSA-M

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)[O-])O

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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